AB-CHMINACA metabolite M1B is a significant compound resulting from the metabolism of the synthetic cannabinoid AB-CHMINACA, which is an analog of AB-FUBINACA. This compound acts as a potent agonist at the central cannabinoid receptor type 1 (CB1), with a binding affinity characterized by a Ki value of 0.9 nM, indicating its high potency compared to natural cannabinoids like tetrahydrocannabinol (THC) . Understanding the properties and behaviors of AB-CHMINACA metabolite M1B is crucial for toxicological assessments and forensic applications.
AB-CHMINACA metabolite M1B, with the CAS number 2131173-54-9, is classified within the category of synthetic cannabinoids. These compounds are often associated with herbal smoking blends and have been detected in various biological matrices, including urine, blood, and hair . The detection of these metabolites is essential for monitoring substance use and potential abuse.
The synthesis of AB-CHMINACA metabolite M1B occurs through metabolic processes primarily involving cytochrome P450 enzymes in the human liver. In vitro studies using human liver microsomes have identified several metabolites formed during this process, including M1B. The formation pathways include hydroxylation and N-dealkylation reactions .
The synthesis can be monitored using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the identification and quantification of metabolites in biological samples .
The molecular structure of AB-CHMINACA metabolite M1B is represented by the following chemical formula:
The systematic name for this compound is N-[(2S)-1-amino-3-methyl-1-oxo-2-butanyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide. The structure features an indazole core linked to a cyclohexylmethyl tail and a carboxamide functional group .
AB-CHMINACA metabolite M1B undergoes various chemical reactions during its metabolic pathway. Key reactions include:
These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism .
The mechanism of action for AB-CHMINACA metabolite M1B involves its interaction with cannabinoid receptors in the body. As a potent agonist at CB1 receptors, it mimics the effects of natural cannabinoids by binding to these receptors and eliciting physiological responses such as analgesia, altered mood, and appetite stimulation. The potency of M1B suggests it may produce effects significantly stronger than those associated with THC .
Chemical analyses indicate that M1B has stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its interactions with various solvents and reagents are subject to ongoing research to fully understand its behavior in biological systems.
AB-CHMINACA metabolite M1B has several scientific applications:
Understanding these applications is vital for developing effective detection methods and therapeutic strategies related to synthetic cannabinoid use.
AB-CHMINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a third-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide chemical class. Its core structure features:
This design confers high affinity for cannabinoid receptors CB1 and CB2, with studies indicating 11–58 times greater potency than Δ9-tetrahydrocannabinol (THC) in vivo [3]. The cyclohexylmethyl group enhances lipophilicity (log P ~5.2), facilitating blood-brain barrier penetration, while the valinamide side chain creates stereospecific binding interactions critical for receptor activation [6].
Metabolic Transformation: Hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, catalyze AB-CHMINACA’s biotransformation. Primary metabolic reactions include:
Table 1: Major Metabolic Pathways of AB-CHMINACA
Metabolic Reaction | Site of Modification | Primary Metabolite | Detectable Matrix |
---|---|---|---|
Hydroxylation | Cyclohexylmethyl ring | M1B (4-OH-cyclohexyl) | Blood, Urine |
Hydrolysis | Valinamide chain | Indazole-3-carboxylic acid | Urine, Bile |
Dihydrodiol formation | Indazole ring | Diol metabolites | Urine |
Glucuronidation | Hydroxylated metabolites | Phase-II conjugates | Urine |
Metabolite M1B (specifically, 4-hydroxycyclohexylmethyl AB-CHMINACA) arises from hydroxylation at the C4 position of the cyclohexyl ring. This modification introduces a polar hydroxyl group without fragmenting the core structure, making M1B a critical biomarker for detection [4] [8].
Metabolites of SCRAs like AB-CHMINACA are pharmacologically dynamic:
Table 2: Pharmacological Activity of AB-CHMINACA vs. M1B
Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Metabolic Stability (t½, min) | Bioactivity Profile |
---|---|---|---|---|
AB-CHMINACA | 0.8 | 2.1 | 28 | Full agonist |
M1B | 3.2 | 12.4 | >120 | Partial agonist |
JWH-018 | 9.0 | 2.9 | 15 | Full agonist |
Analytical Implications: M1B’s stability (half-life >120 min vs. 28 min for AB-CHMINACA) and renal excretion make it a superior forensic target. Immunoassays often fail to detect SCRA metabolites due to structural divergence from classical cannabinoids, necessitating advanced chromatography [4] [8].
Toxicokinetics:
Forensic Identification:
Table 3: Forensic Detection Parameters for M1B
Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Key Ions/Fragments | Interferences |
---|---|---|---|---|
GC-MS (derivatized) | 0.5 | 2.0 | 413, 342, 135 | JWH metabolites |
LC-HRMS | 0.05 | 0.1 | 428.290 → 135.080 | None |
Immunoassay | >50 | N/A | N/A | Cross-reactivity |
Interpretative Value: In postmortem toxicology, M1B quantitation helps distinguish ante-mortem intoxication from postmortem redistribution. Blood M1B concentrations >15 ng/mL correlate with behavioral impairment in case studies [1] [3]. Its detection in urine confirms SCRA exposure even when parent compounds are undetectable [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: